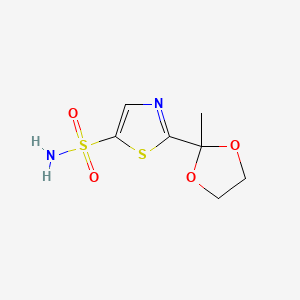
2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide is a heterocyclic compound that contains both thiazole and dioxolane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide typically involves the reaction of thiazole derivatives with dioxolane compounds under specific conditions. One common method includes the use of sulfonation reactions where thiazole derivatives are treated with sulfonating agents in the presence of catalysts to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-carboxylic acid
- 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-4-carboxylic acid
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where sulfonamide functionality is crucial, such as in the development of certain pharmaceuticals and industrial chemicals .
Propiedades
Fórmula molecular |
C7H10N2O4S2 |
|---|---|
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C7H10N2O4S2/c1-7(12-2-3-13-7)6-9-4-5(14-6)15(8,10)11/h4H,2-3H2,1H3,(H2,8,10,11) |
Clave InChI |
ATRBHAIYGRHRFG-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2=NC=C(S2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


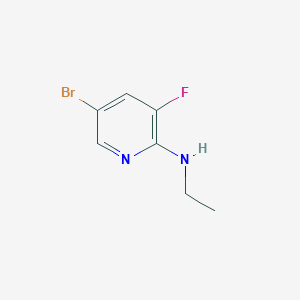
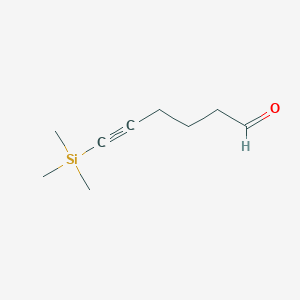

![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)

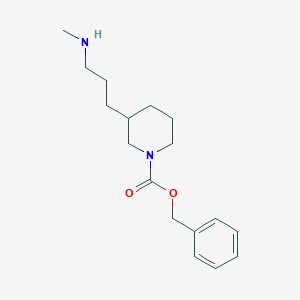

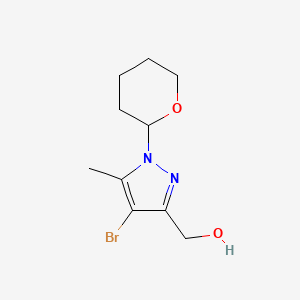

![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
![7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13982367.png)
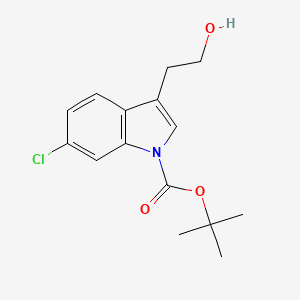
![(R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13982378.png)
